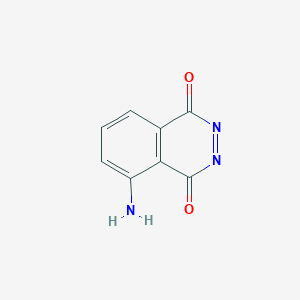

5-Aminophthalazine-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Luminol, known chemically as 5-amino-2,3-dihydrophthalazine-1,4-dione, is a compound that exhibits chemiluminescence, producing a blue glow when it reacts with an appropriate oxidizing agent . This property makes it particularly valuable in forensic science for detecting trace amounts of blood, as well as in various biological and chemical assays .

Preparation Methods

Luminol is synthesized through a two-step process starting with 3-nitrophthalic acid . The first step involves heating 3-nitrophthalic acid with hydrazine in a high-boiling solvent such as triethylene glycol or glycerol, resulting in the formation of 3-nitrophthalhydrazide . The second step involves reducing the nitro group to an amino group using sodium dithionite, producing luminol . Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production .

Chemical Reactions Analysis

Luminol undergoes several types of chemical reactions, most notably oxidation . In the presence of an oxidizing agent such as hydrogen peroxide and a catalyst like iron or potassium ferricyanide, luminol is oxidized to produce 3-aminophthalate in an excited state . This excited state then relaxes to a lower energy state, emitting light in the process . Common reagents used in these reactions include hydrogen peroxide, potassium ferricyanide, and potassium periodate . The major product formed from these reactions is 3-aminophthalate .

Scientific Research Applications

Luminol has a wide range of applications in scientific research. In forensic science, it is used to detect trace amounts of blood at crime scenes by reacting with the iron in hemoglobin . In biology, luminol is used in cellular assays to detect the presence of copper, iron, cyanides, and specific proteins via western blotting . In medicine, luminol-based chemiluminescent assays are used for the detection of various biomolecules, including proteins, carbohydrates, DNA, and RNA . Additionally, luminol is used in environmental monitoring as biosensors and in the pharmaceutical industry for cellular localization and as biological tracers .

Mechanism of Action

The chemiluminescence of luminol involves a multi-step reaction mechanism . Initially, luminol is deprotonated in basic conditions and then oxidized to form an anionic radical . This radical reacts with oxygen to form an unstable organic peroxide, which decomposes to produce 3-aminophthalate in an excited state . The excited 3-aminophthalate then returns to its ground state by emitting a photon of light, resulting in the characteristic blue glow . The molecular targets involved in this process include the oxidizing agents and catalysts that facilitate the reaction .

Comparison with Similar Compounds

Luminol is often compared with other chemiluminescent compounds such as luciferin and fluorescein . While luciferin, found in fireflies, also produces light through a biochemical reaction, it requires an enzyme called luciferase to catalyze the reaction . Fluorescein, on the other hand, is used in fluorescence microscopy and does not produce light through a chemical reaction but rather absorbs light and re-emits it at a different wavelength . Luminol’s uniqueness lies in its ability to produce light through a simple chemical reaction with an oxidizing agent, making it highly useful in various analytical applications .

Properties

CAS No. |

60851-83-4 |

|---|---|

Molecular Formula |

C8H5N3O2 |

Molecular Weight |

175.14 g/mol |

IUPAC Name |

5-aminophthalazine-1,4-dione |

InChI |

InChI=1S/C8H5N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2 |

InChI Key |

IQFKNYLTBAWCKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)N=NC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.